molecular formula C15H13FO3 B1427345 Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate CAS No. 1355246-83-1

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate

Cat. No. B1427345
M. Wt: 260.26 g/mol
InChI Key: CPEBTCDECJGSMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for MFMB is 1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule. For a more detailed structural analysis, specialized software or databases that can interpret this InChI code may be needed.


Physical And Chemical Properties Analysis

The molecular weight of MFMB is 260.26 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties could be determined through experimental measurements or found in specialized chemical databases.

Scientific Research Applications

Photophysical Properties and Luminescence

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate has been studied for its unique photophysical properties. Research by Kim et al. (2021) on similar compounds shows that introducing methoxy and cyano groups can significantly enhance the quantum yield of luminescence in certain solvents, indicating potential applications in materials science and photophysics (Kim et al., 2021).

Molecular Imaging and Alzheimer's Disease

In the context of molecular imaging, particularly for Alzheimer's disease, related compounds have been used. Kepe et al. (2006) utilized a molecular imaging probe structurally related to Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate for quantifying receptor densities in the brains of Alzheimer's disease patients, showcasing its potential in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Synthesis and Characterization in Chemistry

The compound's role in synthesis and characterization has been explored. For instance, Huang et al. (2021) conducted a study on related boric acid ester intermediates with benzene rings, revealing insights into their molecular structures and physicochemical properties through density functional theory and crystallographic analyses (Huang et al., 2021).

Application in Photopolymerization Studies

Research into the photopolymerization properties of related compounds, like those conducted by Avci et al. (1996), shows potential applications in rapid photocure in thin film and coating applications, expanding the scope of materials suitable for such purposes (Avci et al., 1996).

Use in Fluorescence Probe Properties

Studies like those by Singh and Darshi (2002) on similar compounds show potential applications as fluorescence probes, especially in biochemically relevant environments such as micelles and vesicles, indicating a role in biological imaging and diagnostics (Singh & Darshi, 2002).

Safety And Hazards

Specific safety and hazard information for MFMB is not provided in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination. Material Safety Data Sheets (MSDS) or other safety resources should be consulted when working with this compound .

properties

IUPAC Name

methyl 4-(5-fluoro-2-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEBTCDECJGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741462
Record name Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate

CAS RN

1355246-83-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 5′-fluoro-2′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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